3-Methoxy-7-acetylaegeline

Description

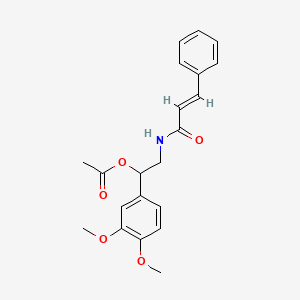

3-Methoxy-7-acetylaegeline is a naturally occurring alkaloid derivative isolated from Zanthoxylum species (commonly known as Sichuan pepper). It belongs to the aegeline family, characterized by a phenethylamide backbone with variable substituents at positions 3 and 6. The compound was first identified by Ross et al. (2005) using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography . Structurally, it features a methoxy group at position 3 and an acetyl group at position 7, distinguishing it from other aegeline analogs (Fig. 1).

Properties

Molecular Formula |

C21H23NO5 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

[1-(3,4-dimethoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl] acetate |

InChI |

InChI=1S/C21H23NO5/c1-15(23)27-20(17-10-11-18(25-2)19(13-17)26-3)14-22-21(24)12-9-16-7-5-4-6-8-16/h4-13,20H,14H2,1-3H3,(H,22,24)/b12-9+ |

InChI Key |

XULKPSWLPHAMGU-FMIVXFBMSA-N |

Isomeric SMILES |

CC(=O)OC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CC(=O)OC(CNC(=O)C=CC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC |

Synonyms |

3-methoxy-7-acetylaegeline |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Aegeline Derivatives

*Molecular formulas inferred based on structural data from references.

Bioactivity and Pharmacological Potential

- 3-Methoxyaegeline : Demonstrated moderate antiplasmodial activity in Plasmodium falciparum assays, though less potent than syncarpamide (a co-isolated compound) .

- 7-Acetylaegeline : Evaluated for lipid-lowering effects in preclinical models, with mechanisms linked to PPAR-α activation .

- Cinnamoyl Derivatives : Cinnamoyl-substituted analogs often exhibit enhanced antimicrobial activity due to increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.